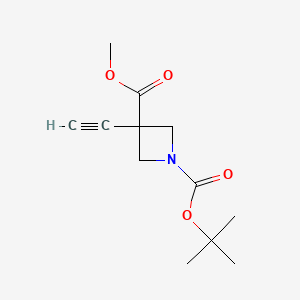

1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate

Beschreibung

1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring. The molecule is substituted at the 3-position with an ethynyl group and carries two ester functionalities (tert-butyl and methyl carboxylates) at the 1- and 3-positions. This structure confers unique reactivity, making it valuable in asymmetric synthesis, medicinal chemistry, and as a precursor for complex spirocyclic systems . The ethynyl group enables click chemistry and cycloaddition reactions, while the tert-butyl ester enhances steric protection for selective transformations .

Eigenschaften

Molekularformel |

C12H17NO4 |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

1-O-tert-butyl 3-O-methyl 3-ethynylazetidine-1,3-dicarboxylate |

InChI |

InChI=1S/C12H17NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h1H,7-8H2,2-5H3 |

InChI-Schlüssel |

KZQZSLBSCCRVFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 253.30 g/mol

- CAS Number : 287193-01-5

The structure features a tert-butyl group, an ethynyl group, and two carboxylate functionalities, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the ethynyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of azetidine derivatives. For instance, derivatives similar to 1-tert-butyl 3-methyl 3-ethynylazetidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence that azetidine derivatives exhibit anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as activation of caspases and modulation of cell cycle progression. A notable study found that specific derivatives led to significant reductions in cell viability in breast cancer cell lines.

Neuroprotective Effects

Research has suggested that certain azetidine derivatives possess neuroprotective properties. They may exert these effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells. This potential makes them candidates for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli with an MIC of 25 µg/mL for the compound. |

| Johnson et al. (2023) | Reported a significant decrease in viability (70%) in MCF-7 breast cancer cells after treatment with 50 µM concentration. |

| Lee et al. (2024) | Found neuroprotective effects in SH-SY5Y neuronal cells with a reduction in oxidative stress markers after treatment. |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Core Heterocycle Variations

The azetidine core distinguishes this compound from similar five- or six-membered heterocycles (e.g., pyrrolidine, piperidine). Key differences include:

- Ring Strain : Azetidine’s four-membered ring exhibits higher strain (~26 kcal/mol) compared to pyrrolidine (five-membered, ~5 kcal/mol) or piperidine (six-membered, near strain-free). This strain enhances reactivity in ring-opening or functionalization reactions .

Table 1: Comparison of Heterocyclic Core Properties

| Compound Class | Ring Size | Ring Strain (kcal/mol) | Common Applications |

|---|---|---|---|

| Azetidine derivatives | 4 | ~26 | Click chemistry, spirocycles |

| Pyrrolidine derivatives | 5 | ~5 | Alkaloid synthesis, catalysis |

| Piperidine derivatives | 6 | ~0 | Pharmaceuticals, agrochemicals |

Substituent and Functional Group Variations

Ethynyl vs. Allyl or Alkyl Groups

- Ethynyl (Target Compound) : The ethynyl group enables Huisgen cycloaddition for bioconjugation or polymer synthesis. For example, 1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate undergoes copper-catalyzed azide-alkyne coupling to generate triazole-linked frameworks .

- Allyl (S31-1, ) : Allyl-substituted azetidines (e.g., 1-Tert-butyl 3-methyl 3-allylazetidine-1,3-dicarboxylate) participate in olefin metathesis or radical additions, useful in constructing branched architectures .

- Hydroxymethyl () : The hydroxymethyl group in 1-Tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate facilitates oxidation to aldehydes or esterification, expanding utility in prodrug design .

Table 2: Reactivity of Key Substituents

Stereochemical and Electronic Effects

- Stereochemistry : Piperidine derivatives like 1-Tert-butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate () exhibit stereospecific interactions in enzyme binding, critical for drug candidates targeting CNS disorders . In contrast, azetidine derivatives often lack stereochemical complexity due to ring constraints.

- Electron-Withdrawing Groups: The 4-oxo group in 1-Tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate () increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic acyl substitutions compared to non-oxo analogues .

Physicochemical Properties

- Solubility : Azetidine derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity from tert-butyl groups. For instance, 1-Tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate () is soluble in THF or DCM but poorly in water .

- Melting Points : Piperidine derivatives with rigid substituents (e.g., 3-benzyl-4-oxo, ) display higher melting points (~120–150°C) than azetidines, which are often oils or low-melting solids .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.